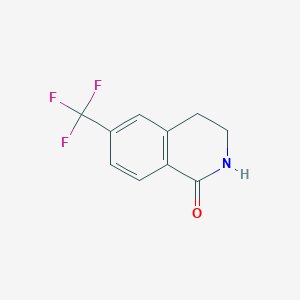

6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-1-2-8-6(5-7)3-4-14-9(8)15/h1-2,5H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDENBIMXYRDTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735798 | |

| Record name | 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365760-11-7 | |

| Record name | 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and its structural resemblance to various biologically active isoquinoline derivatives. This article aims to explore the biological activities associated with this compound, including its pharmacological properties, potential applications in medicine, and relevant research findings.

- Molecular Formula : C10H8F3NO

- Molecular Weight : 215.17 g/mol

- CAS Number : 1365760-11-7

- IUPAC Name : 6-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one

Pharmacological Properties

Recent studies have highlighted the diverse biological activities of compounds related to the isoquinoline scaffold, particularly those containing the 3,4-dihydroisoquinolin-1(2H)-one structure. The following key pharmacological effects have been identified:

-

Antimicrobial Activity :

- Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit significant activity against various pathogens. For instance, a study demonstrated that certain derivatives showed superior antioomycete activity against Pythium recalcitrans, with an effective concentration (EC50) of 14 μM compared to commercial antifungal agents like hymexazol (37.7 μM) .

-

Neuropharmacological Effects :

- Compounds similar to this compound have been investigated for their effects on dopamine receptors. Notably, a study reported that certain tetrahydroisoquinoline derivatives exhibited biased agonism at D2 dopamine receptors, which could have implications for treating disorders such as schizophrenia .

- Cancer Research :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of isoquinoline derivatives. The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been shown to enhance the potency of these compounds against specific biological targets .

| Compound | Activity | EC50 (μM) | Reference |

|---|---|---|---|

| I23 | Antioomycete against Pythium recalcitrans | 14 | |

| THIQ16 | D2 Dopamine Receptor Agonist | 12 | |

| THIQ | Multidrug Resistance Reversal | N/A |

Study on Antimicrobial Activity

In a recent investigation focused on plant disease management, researchers synthesized 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Among these, compound I23 demonstrated remarkable in vitro potency against Pythium recalcitrans, achieving a preventive efficacy of 96.5% at higher concentrations . This study underscores the potential of these compounds as effective agents in agricultural applications.

Neuropharmacological Exploration

Another study evaluated the effects of tetrahydroisoquinoline derivatives on dopamine receptors. The findings revealed that certain compounds exhibited biased agonism favoring G protein signaling pathways over β-arrestin recruitment, suggesting their potential use in developing new treatments for neuropsychiatric disorders .

Scientific Research Applications

WDR5 WIN-Site Inhibitors

Recent studies have identified 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one as a potent WDR5 WIN-site inhibitor. One notable compound derived from this scaffold exhibited an extremely low binding affinity () and significant antiproliferative activity in MV4:11 cells (GI50 = 38 nM) . This suggests potential therapeutic applications in cancer treatment by targeting specific protein interactions crucial for tumor growth.

Antimicrobial Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including those with a trifluoromethyl substitution, exhibit notable antimicrobial properties. A recent study synthesized 59 derivatives that showed superior antioomycete activity against Pythium recalcitrans, outperforming traditional antifungals like hymexazol . The most effective derivative demonstrated an EC50 value of 14 μM and in vivo preventive efficacy of 96.5% at a dosage of 5 mg per pot.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of the C4-carboxyl group and other structural features are essential for enhancing the biological activity of these compounds. This information is critical for the rational design of new derivatives with improved efficacy against various pathogens .

Crop Protection Agents

The potential of this compound as a crop protection agent is significant. Its ability to disrupt biological membranes of pathogens opens avenues for developing new fungicides that are effective against resistant strains . The SAR findings provide a framework for synthesizing more potent derivatives tailored for agricultural use.

Case Study: Efficacy Against Plant Pathogens

A comprehensive bioassay involving several derivatives revealed that compounds sharing the same carbon skeleton as this compound exhibited moderate to high efficacy against various plant pathogens such as Blumeria graminis and Botrytis cinerea. This positions these compounds as promising candidates for further development in plant disease management strategies .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of dihydroisoquinolinones are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one with analogous derivatives:

Electronic and Physicochemical Properties

| Substituent | Electronic Effect | Lipophilicity (logP) | Metabolic Stability |

|---|---|---|---|

| -CF₃ | Strong electron-withdrawing | High (~3.5–4.0)* | High (resists oxidation) |

| -F | Moderate electron-withdrawing | Moderate (~2.0–2.5) | Moderate |

| -OCH₃ | Electron-donating | Low (~1.5–2.0) | Low (demethylation risk) |

| -NH₂ | Electron-donating | Low (~0.5–1.0) | Low (oxidation risk) |

*Estimated based on trifluoromethyl-containing analogs .

- Key Insights: The -CF₃ group’s electron-withdrawing nature stabilizes the dihydroisoquinolinone core, reducing susceptibility to enzymatic degradation . Methoxy groups increase polarity, favoring aqueous solubility but limiting membrane permeability .

Q & A

Q. What are the common synthetic routes for 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization or functionalization of pre-existing heterocyclic scaffolds. For example, catalytic hydrogenation of nitro intermediates (e.g., using Pd/C in ethanol under H₂ gas) achieves high yields (~73%) for analogous dihydroisoquinolinones . Substituent positioning, such as trifluoromethyl groups, may require tailored protecting-group strategies to avoid side reactions. Solvent choice (e.g., ethanol vs. DMSO) and temperature also critically affect regioselectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR of similar compounds shows characteristic peaks for aromatic protons (δ 7.1–8.1 ppm) and trifluoromethyl groups (distinct splitting patterns due to coupling with fluorine) . HRMS validates molecular mass with <5 ppm error. Purity is assessed via TLC (e.g., Rf = 0.5–0.7 in EtOAC/pet ether systems) .

Q. What are common impurities in dihydroisoquinolinone synthesis, and how are they mitigated?

- Methodological Answer : Byproducts include incomplete cyclization intermediates (e.g., nitro precursors) and regioisomers. Purification via flash chromatography (e.g., Biotage systems with hexane/EtOAc gradients) or recrystallization removes these. For example, compound 2e (81% yield) was purified using silica gel chromatography, confirmed by single-spot TLC . Catalytic hydrogenation residues (e.g., Pd/C) are eliminated via filtration and solvent washing .

Advanced Research Questions

Q. How does this compound engage biological targets like WDR5, and what binding interactions are critical?

- Methodological Answer : X-ray crystallography reveals that the dihydroisoquinolinone core binds the WDR5 WIN site via π-π stacking (e.g., with Y191) and hydrogen bonding. The trifluoromethyl group enhances hydrophobic interactions in subsites, as seen in compound 1 (IC₅₀ = 12 nM). Mutagenesis studies validate key residues (e.g., F133, S91) for binding . Structure-activity relationship (SAR) models guide substitutions to optimize affinity .

Q. What computational strategies are used to design dihydroisoquinolinone derivatives with improved bioactivity?

- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular docking (e.g., AutoDock Vina) predicts binding poses against targets like DAAO or EZH2. For instance, 3,4-dihydroisoquinolinone derivatives were prioritized based on docking scores (<-9 kcal/mol) and ADMET profiles . Machine learning models (e.g., QSAR) correlate substituent effects (e.g., CF₃, Br) with IC₅₀ values .

Q. How are statistical analyses applied to evaluate the compound’s bioactivity in preclinical models?

- Methodological Answer : One-way ANOVA (SPSS 16.0) compares mean bioactivity across dose groups, with post-hoc Fisher’s LSD tests (p < 0.05). For example, lipidomic profiling of antifungal derivatives used ANOVA to validate significant reductions in pathogen viability (e.g., 80% inhibition at 50 μM) . Dose-response curves are fitted to Hill equations to calculate EC₅₀ values, with error bars representing SEM from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.